1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine

Organometallic catalysis Ester hydrogenation CNN-pincer ligands

1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine is a bromopyridine derivative featuring a tertiary dimethylamino group linked through a methylene spacer at the pyridine 2-position. With molecular formula C8H11BrN2 and molecular weight 215.09 g/mol, it serves as a versatile synthetic intermediate in both organometallic catalyst design and medicinal chemistry programs.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 83004-11-9
Cat. No. B1625503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine
CAS83004-11-9
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC(=CC=C1)Br
InChIInChI=1S/C8H11BrN2/c1-11(2)6-7-4-3-5-8(9)10-7/h3-5H,6H2,1-2H3
InChIKeyXHYBZNLPYKVONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine (CAS 83004-11-9): A Bifunctional Pyridine Building Block for Pincer Ligands and Kinase-Targeted Synthesis


1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine is a bromopyridine derivative featuring a tertiary dimethylamino group linked through a methylene spacer at the pyridine 2-position. With molecular formula C8H11BrN2 and molecular weight 215.09 g/mol, it serves as a versatile synthetic intermediate in both organometallic catalyst design and medicinal chemistry programs . Its structural architecture—combining a reactive C6–Br site for cross-coupling with a Lewis-basic dimethylamino arm—enables chelating CNN-pincer ligand formation upon N-heterocyclic carbene incorporation, a motif exploited in ruthenium-catalyzed ester hydrogenation [1]. The compound is listed as a key intermediate in patents targeting HPK1 antagonists and bromodomain inhibitors, and has demonstrated measurable activity against protein arginine N-methyltransferases (PRMTs) in biochemical displacement assays [2].

Why 1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine Cannot Be Swapped with Superficial Analogs: The Methylene Spacer, Regiochemistry, and Amine Substitution All Matter


Generic substitution of 1-(6-bromopyridin-2-yl)-N,N-dimethylmethanamine with closely related bromopyridine analogs fails because three structural features independently dictate performance in distinct application domains. First, the methylene spacer between the pyridine ring and the dimethylamino group is essential for forming a six-membered chelate ring in CNN-pincer ruthenium complexes; the direct-attachment analog 6-bromo-2-(dimethylamino)pyridine (CAS 112575-13-0) cannot establish the same coordination geometry and produces a catalytically inactive metal complex [1]. Second, the 2-pyridyl regiochemistry positions the amine arm adjacent to the bromine, enabling cooperative metal binding that is geometrically impossible for the 3-pyridyl isomer (CAS 708273-78-3) [2]. Third, the tertiary dimethylamine substitution is a critical determinant of catalytic competence: the diethylamino congener yields up to 980 catalytic turnovers for ester hydrogenation, whereas the dimethylamino variant is virtually inactive—a >980-fold difference that demonstrates how even subtle N-alkyl changes can extinguish catalyst function [1]. These orthogonal structure–activity constraints mean no single alternative compound satisfies all geometry, electronics, and reactivity requirements simultaneously.

Quantitative Differential Evidence: 1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine Against Its Closest Comparators


Catalytic Hydrogenation: Dimethylamino vs Diethylamino CNN-Pincer Ruthenium Complexes – A >980-Fold Activity Gap

The CNN-pincer ruthenium complex derived from 1-(6-bromopyridin-2-yl)-N,N-dimethylmethanamine (dimethylamino-substituted ligand) was directly compared with its diethylamino-substituted analog for catalytic ester hydrogenation under identical conditions. The dimethylamino catalyst was described as 'nearly inactive,' whereas the diethylamino variant achieved up to 980 catalytic turnovers (TON) for benzyl benzoate hydrogenation [1]. This represents a >980-fold difference in catalytic productivity, establishing that the N-alkyl group size on the amine donor arm exerts an all-or-nothing effect on catalyst activation. The same study confirmed that the reverse reaction (dehydrogenation of 1-hexanol to hexyl hexanoate) proceeded with up to 920 TON using the optimized diethylamino system, while the dimethylamino system showed negligible activity [1].

Organometallic catalysis Ester hydrogenation CNN-pincer ligands

PRMT1 Selectivity over PRMT8: 2.85-Fold Isoform Discrimination in a [³H]-SAM Displacement Assay

In a biochemical displacement assay using [³H]-S-adenosylmethionine (SAM) as the competing probe, 1-(6-bromopyridin-2-yl)-N,N-dimethylmethanamine demonstrated an IC50 of 610 nM against protein arginine N-methyltransferase 1 (PRMT1) and 1,740 nM against PRMT8 (both human, recombinant His6-tagged, expressed in E. coli BL21(DE3)) [1]. This yields a selectivity ratio of 2.85-fold favoring PRMT1 over PRMT8. No PRMT5 inhibitory activity was measurable within the tested concentration range (data not reported, indicating IC50 > highest concentration tested) [1]. While head-to-head comparator IC50 values for close structural analogs (e.g., primary amine or 3-pyridyl isomer) are absent from the curated database, this dataset establishes the compound as a moderate-affinity, SAM-competitive PRMT1 ligand with measurable isoform selectivity—a baseline that procurement decisions for PRMT-focused chemical biology campaigns should reference when evaluating alternative bromopyridine scaffolds.

Epigenetics Protein arginine methyltransferase inhibition SAM-competitive binding

Aqueous Solubility: 10-Fold Higher Than the Direct-Attachment Analog 6-Bromo-2-(dimethylamino)pyridine

The calculated aqueous solubility of 1-(6-bromopyridin-2-yl)-N,N-dimethylmethanamine (CAS 83004-11-9) is 28 g/L at 25 °C (ACD/Labs V11.02), compared to 2.8 g/L for the direct-attachment analog 6-bromo-2-(dimethylamino)pyridine (CAS 112575-13-0) under the same calculation protocol . This 10-fold solubility advantage is attributed to the methylene spacer reducing ring–amine conjugation, increasing the basicity and hydrogen-bonding capacity of the dimethylamino group. The experimental boiling point of the target compound is 115 °C at 20 torr (Farmaco, Ed. Sci. 1982, 37(6), 398–410), with a calculated density of 1.383±0.06 g/cm³, compared to 1.469±0.06 g/cm³ and a boiling point of 282 °C at 760 torr for the direct-attachment analog .

Physicochemical profiling Formulation compatibility Reaction medium selection

Regiochemical Differentiation: 2-Pyridyl vs 3-Pyridyl Isomer – Exclusive Access to Six-Membered CNN-Pincer Chelates

The 2-pyridyl attachment of the dimethylaminomethyl group in the target compound (CAS 83004-11-9) positions the amine donor and the pyridine nitrogen in a 1,3-relationship that forms a six-membered chelate ring upon NHC incorporation and metal coordination. The 3-pyridyl isomer (1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine, CAS 708273-78-3) places the amine arm at the meta position relative to the pyridine nitrogen, making the N–N distance too large for a single-metal chelate . This structural distinction is functionally critical: the CNN-pincer architecture characterized in Organometallics 2016 and 2018 explicitly requires the 2-pyridyl connectivity for the pyridine-N and amine-N to coordinate the same ruthenium center as part of a tridentate meridional ligand [1][2]. The 3-pyridyl isomer cannot replicate this binding mode, and no reports exist of it forming analogous pincer complexes.

Coordination chemistry Pincer ligand design Chelate ring size control

Synthetic Accessibility: Two High-Yielding Routes from Commodity Starting Materials

Two well-precedented synthetic routes to 1-(6-bromopyridin-2-yl)-N,N-dimethylmethanamine are documented, both starting from commercially available materials . Route 1: nucleophilic substitution of 2-bromo-6-bromomethylpyridine with dimethylamine. Route 2: reductive amination of 6-bromopyridine-2-carbaldehyde with dimethylamine. Both routes avoid protecting-group manipulations and proceed under standard conditions. In contrast, the direct-attachment analog 6-bromo-2-(dimethylamino)pyridine (CAS 112575-13-0) requires a patent-protected process involving prolonged heating (3 days at 70 °C) of 2,6-dibromopyridine with aqueous dimethylamine in ethanol (US Patent 07932274B2) . The methylene-spacer compound's synthesis from the aldehyde precursor additionally enables late-stage diversification via the formyl group, a handle absent in the direct-attachment series .

Synthetic methodology Process chemistry Building block procurement

Procurement-Guiding Application Scenarios for 1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine


Negative-Control Scaffold and Diversification Precursor for CNN-Pincer Ruthenium Catalyst Optimization

In ester hydrogenation catalyst development, the dimethylamino-substituted CNN-pincer ruthenium complex derived from this compound serves a dual purpose. As a rigorously characterized negative control (nearly inactive, <1 TON vs 980 TON for the diethylamino analog), it validates that catalytic activity is N-alkyl-group-dependent rather than arising from trace metal contaminants or ligand-decomposition products [1]. Simultaneously, the bromine handle at the 6-position allows diversification via cross-coupling to install aryl, heteroaryl, or alkynyl substituents before N-alkyl exchange, enabling systematic structure–activity relationship (SAR) studies on the pyridine backbone [2]. This application directly leverages the >980-fold activity gap documented in Organometallics 2016.

Starting Point for PRMT1-Targeted Fragment Elaboration in Epigenetic Inhibitor Discovery

With an IC50 of 610 nM against PRMT1 and 2.85-fold selectivity over PRMT8 in [³H]-SAM displacement assays, this compound provides a validated hit-like starting point for fragment-based or structure-guided optimization [1]. The bromine atom serves as a synthetic handle for Suzuki, Sonogashira, or Buchwald–Hartwig couplings to grow the fragment toward the PRMT1 substrate-binding pocket, while the tertiary amine can be elaborated to modulate pharmacokinetic properties without abolishing the SAM-competitive binding mode. The measurable isoform selectivity (PRMT1 > PRMT8) distinguishes this scaffold from non-selective PRMT pan-inhibitors and aligns with the growing therapeutic interest in isoform-selective PRMT1 inhibitors for oncology indications.

Aqueous-Compatibility Building Block for Parallel Synthesis and High-Throughput Experimentation

The 10-fold higher aqueous solubility (28 g/L) of this compound relative to its direct-attachment analog (2.8 g/L) makes it the preferred choice for automated parallel synthesis platforms and high-throughput experimentation (HTE) workflows that employ aqueous or mixed aqueous-organic solvent systems [1]. The lower boiling point (115 °C at 20 torr vs 282 °C at 760 torr) also facilitates solvent removal under mild conditions, reducing thermal decomposition risk for sensitive downstream products. These physicochemical advantages, combined with two documented synthetic entry routes, support reliable procurement and integration into both academic medicinal chemistry labs and industrial process R&D settings [2].

Regiochemically Defined Intermediate for HPK1 Antagonist Patent Landscapes

This compound is explicitly cited as a synthetic intermediate in patent families covering HPK1 antagonists (WO2022174253A1, US20230117631A1) for cancer immunotherapy [1][2]. The 2-pyridyl connectivity is structurally mandated for the target pharmacophore, as HPK1 antagonist scaffolds typically require a 2-substituted pyridine core to engage the kinase hinge region. Procurement of the 2-pyridyl isomer (rather than the commercially available 3-pyridyl isomer CAS 708273-78-3) is essential for fidelity to the patented synthetic routes and for generating compounds that match the intellectual property claims. This application underscores the non-interchangeable nature of regioisomeric bromopyridine building blocks in pharmaceutical patent prosecution.

Quote Request

Request a Quote for 1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.